1-(3,4-Dibromothiophen-2-yl)-2-methylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound features a thiophene ring substituted with two bromine atoms and an ethanone group. Thiophenes are heterocyclic aromatic compounds containing a five-membered ring with sulfur (S) in place of one carbon © atom.
1-(3,4-Dibromothiophen-2-yl)-2-methylpropan-1-ol: is a chemical compound with the IUPAC name .
Preparation Methods
Synthetic Routes: The synthesis of 1-(3,4-Dibromothiophen-2-yl)-2-methylpropan-1-ol involves bromination of 2-methylthiophene followed by oxidation to form the corresponding ethanone .
Reaction Conditions: Specific conditions for these reactions may vary, but generally, bromination occurs using bromine or a brominating agent (e.g., N-bromosuccinimide) in a suitable solvent (e.g., chloroform or dichloromethane). Oxidation can be achieved using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Chemical Reactions Analysis
Scientific Research Applications
Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules.
Biology and Medicine: Research on its biological activity, potential pharmacological effects, and toxicity is ongoing.
Industry: Its applications in industry remain to be explored.
Mechanism of Action
- Detailed information on the mechanism of action for this compound is not readily available. Further research is needed to elucidate its effects at the molecular level.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct comparisons with similar compounds in the available literature. its unique structure—combining a brominated thiophene and an ethanone group—sets it apart.
Properties
Molecular Formula |
C8H10Br2OS |
---|---|
Molecular Weight |
314.04 g/mol |
IUPAC Name |
1-(3,4-dibromothiophen-2-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C8H10Br2OS/c1-4(2)7(11)8-6(10)5(9)3-12-8/h3-4,7,11H,1-2H3 |
InChI Key |
KAMICUHRGPCNJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=C(C(=CS1)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.